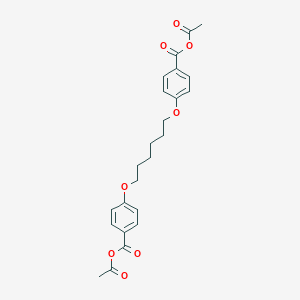

1,6-Bis(p-acetoxycarbonylphenoxy)hexane

Description

Contextualization within Contemporary Organic and Polymer Chemistry

In the landscape of modern materials science, there is a continuous demand for polymers with advanced functionalities, such as biodegradability, liquid crystallinity, and high thermal stability. The design and synthesis of monomers are at the heart of achieving these properties. 1,6-Bis(p-acetoxycarbonylphenoxy)hexane belongs to a class of aromatic-aliphatic monomers that offer a balance of rigidity and flexibility to the polymer backbone. The aromatic phenoxy groups contribute to thermal stability and can impart liquid crystalline behavior, while the flexible hexane (B92381) spacer enhances processability and can influence the mechanical properties of the resulting polymers. The terminal acetoxycarbonyl groups are activated carboxylic acid derivatives, making them highly reactive towards nucleophiles like amines and alcohols, facilitating polymerization reactions under relatively mild conditions. This reactivity is a key feature that makes this compound a valuable monomer in the synthesis of polyesters and polyamides.

Historical Development and Early Investigations of Bis(acetoxycarbonylphenoxy)alkanes

Significance of this compound as a Multifunctional Monomer

The significance of this compound as a multifunctional monomer stems from its well-defined chemical architecture. Each end of the molecule possesses a reactive site, the acetoxycarbonyl group, which can participate in polymerization. This bifunctionality allows it to react with other bifunctional monomers, such as diamines or diols, to form linear polymers.

The key features contributing to its multifunctionality are:

Two Reactive Sites: The presence of two activated carboxyl groups allows for the formation of long polymer chains through step-growth polymerization.

Aromatic Rings: The phenoxy groups introduce rigidity and aromaticity into the polymer backbone, which can lead to enhanced thermal stability and the potential for liquid crystalline properties. wikipedia.org

Flexible Spacer: The hexane chain provides flexibility, which can improve the solubility and processability of the resulting polymers, as well as influence their mechanical properties, such as toughness and elongation at break. researchgate.netmdpi.com

The combination of these features in a single molecule allows for the synthesis of polymers with a unique combination of properties. For example, its use in the synthesis of poly(ester-amide)s could lead to materials that are both biodegradable (due to the ester linkages) and possess good mechanical strength (due to the amide linkages). The parent diacid, 1,6-bis(p-carboxyphenoxy)hexane (B34568), is a known building block for biodegradable polyanhydrides with applications in drug delivery. formulationbio.comscientificlabs.co.ukresearchgate.netresearchgate.net This suggests that polymers derived from its activated form could also be explored for similar biomedical applications.

Table 1: Potential Polymer Classes Derived from this compound

| Co-monomer Type | Resulting Polymer Class | Potential Properties |

| Diamines | Polyamides | High thermal stability, good mechanical strength. kdfeddersen.com |

| Diols | Polyesters | Biodegradability, processability. |

| Amino alcohols | Poly(ester-amide)s | Combination of mechanical strength and biodegradability. |

Overview of Current Research Trajectories and Future Directions in its Utilization

Current research involving monomers structurally similar to this compound is focused on several key areas, which indicate the likely future directions for this specific compound.

A primary area of interest is the development of biodegradable polymers for biomedical applications . The use of the related poly[1,6-bis(p-carboxyphenoxy)hexane] in drug delivery systems highlights a clear research trajectory. researchgate.netresearchgate.net Future work will likely involve the synthesis of copolymers of this compound with various diols and amino acids to fine-tune the degradation rate and mechanical properties for specific applications such as tissue engineering scaffolds and controlled release matrices.

Another significant direction is the synthesis of high-performance polymers and liquid crystalline materials . The rigid aromatic units within the monomer structure are conducive to the formation of ordered phases in the melt or in solution. wikipedia.org Research in this area would focus on the polycondensation of this compound with various aromatic diamines and diols to create thermotropic liquid crystalline polymers. These materials are of interest for applications in electronics, optics, and high-strength fibers.

Table 2: Anticipated Research Focus for Polymers from this compound

| Research Area | Objectives | Potential Applications |

| Biomedical Polymers | Tailoring biodegradability and biocompatibility. | Drug delivery, tissue engineering, medical implants. |

| Liquid Crystalline Polymers | Investigating mesophase behavior and anisotropic properties. | Optical films, high-strength composites, electronic components. |

| High-Performance Engineering Plastics | Enhancing thermal and mechanical properties. | Automotive and aerospace components, industrial machinery. |

Structure

3D Structure

Properties

IUPAC Name |

acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-17(25)31-23(27)19-7-11-21(12-8-19)29-15-5-3-4-6-16-30-22-13-9-20(10-14-22)24(28)32-18(2)26/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXYEYFWUUHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584706 | |

| Record name | acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151078-50-1 | |

| Record name | acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151078-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis

Comprehensive Analysis of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane Synthesis Routes

The creation of this compound involves the formation of both ether and ester linkages. The synthetic strategies are designed to efficiently construct these functional groups in a sequential or convergent manner.

Esterification is a fundamental reaction in the synthesis of this compound. This strategy typically involves the reaction of a carboxylic acid derivative with an alcohol in the presence of a catalyst. In the context of this specific molecule, a plausible and efficient route involves the esterification of 1,6-bis(p-hydroxycarbonylphenoxy)hexane with an acetylating agent. This precursor, containing the core diether structure, can be synthesized beforehand. The terminal hydroxyl groups of the precursor are then converted to acetate (B1210297) esters.

Alternatively, the synthesis can commence from p-hydroxybenzoic acid, which is first acetylated to form p-acetoxybenzoic acid. This intermediate is then reacted with 1,6-dihalohexane in a Williamson ether synthesis to form the final product. The choice of synthetic direction often depends on the availability and cost of starting materials, as well as the desired purity of the final product. The reactivity of hydroxyl groups can be effectively utilized in esterification processes with various carboxylic acids or their derivatives. researchgate.net

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the esterification step, a common approach is to use an excess of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to drive the reaction to completion. The temperature is typically maintained at a moderate level to prevent side reactions and decomposition of the product. The choice of solvent is also critical; non-protic solvents are often preferred to avoid interference with the esterification reaction.

In the case of the Williamson ether synthesis route, the reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic attack of the phenoxide ion on the haloalkane. The temperature is a crucial factor, with higher temperatures generally leading to faster reaction rates, but also potentially to an increase in elimination byproducts. The use of a phase-transfer catalyst can sometimes improve the yield and reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.

| Parameter | Condition | Rationale |

| Temperature | 50-100 °C | Balances reaction rate and prevention of side reactions. |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor SN2 reactions. |

| Base | K2CO3, NaH | To deprotonate the phenol (B47542) for ether synthesis. |

| Reactant Ratio | Slight excess of dihaloalkane | To ensure complete reaction of the phenoxide. |

Catalysts play a pivotal role in accelerating the rate of synthesis and improving the selectivity towards the desired product. In the esterification of the terminal hydroxyl groups, both acid and base catalysts can be employed. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. Base catalysts, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), are often used with acid anhydrides or acid chlorides. DMAP is a particularly effective acylation catalyst.

For the Williamson ether synthesis, the reaction is typically base-mediated rather than truly catalytic, with a stoichiometric amount of a base like potassium carbonate or sodium hydride required to generate the phenoxide nucleophile. nih.gov However, as mentioned, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be used in catalytic amounts to enhance the reaction rate.

| Catalyst Type | Example | Role |

| Acid Catalyst | p-Toluenesulfonic acid | Protonates the carbonyl group, increasing its electrophilicity. |

| Base Catalyst | 4-Dimethylaminopyridine (DMAP) | Activates the acylating agent. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates the transfer of the nucleophile to the organic phase. |

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. mdpi.com This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. rsc.org For the synthesis of this compound, this could involve exploring solvent-free reaction conditions or the use of recyclable catalysts.

Microwave-assisted synthesis is a promising green chemistry approach that can significantly reduce reaction times and improve yields. mdpi.com The application of microwave irradiation can accelerate the rate of both esterification and etherification reactions, often leading to cleaner products and simpler work-up procedures. Another green approach is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions.

Precursor Chemistry and Derivatization Strategies

The primary precursors for the synthesis of this compound are typically a dihaloalkane (e.g., 1,6-dibromohexane (B150918) or 1,6-dichlorohexane) and a substituted phenol (e.g., p-hydroxybenzoic acid or its esters). The choice of these precursors is dictated by their commercial availability and reactivity.

The derivatization of these precursors can be a strategic approach to modify the properties of the final product or to facilitate the synthesis. For instance, the carboxylic acid group of p-hydroxybenzoic acid can be protected as an ester prior to the etherification reaction to prevent unwanted side reactions. This protecting group can then be removed, and the resulting carboxylic acid can be further modified if desired. The dihaloalkane can also be varied to introduce different lengths of the alkyl chain, thereby tuning the physical properties of the resulting polymer. A related compound, 1,6-bis(4-carboxyphenoxy)hexane, highlights the importance of such precursors in polymer chemistry. glpbio.com

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound involves two key reaction mechanisms: nucleophilic acyl substitution for the esterification step and nucleophilic substitution for the ether formation.

The esterification, when catalyzed by an acid, proceeds through the protonation of the carbonyl oxygen of the acetylating agent, followed by the nucleophilic attack of the hydroxyl group of the precursor. A subsequent proton transfer and elimination of a leaving group (e.g., water or acetic acid) yields the ester. In base-catalyzed esterification with an acid anhydride, the base typically activates the alcohol, increasing its nucleophilicity.

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough evaluation of various factors to ensure an efficient, cost-effective, and safe manufacturing process. As a monomer precursor for biodegradable polymers used in applications like drug delivery, the purity and consistency of the final product are paramount. scientificlabs.co.uk The industrial synthesis pathway would likely be a multi-step process, focusing on optimizing yield, minimizing waste, and ensuring scalability.

A plausible industrial route would begin with the synthesis of the intermediate compound, 1,6-Bis(p-carboxyphenoxy)hexane (B34568) (CPH), followed by its conversion to the final acetoxycarbonylphenoxy derivative.

Step 1: Synthesis of 1,6-Bis(p-carboxyphenoxy)hexane (CPH)

This step typically involves a Williamson ether synthesis. The key considerations for scaling up this reaction include:

Raw Material Selection and Sourcing : The primary raw materials are a hexane-1,6-dihalide (e.g., 1,6-dibromohexane) or a derivative and a salt of p-hydroxybenzoic acid. For industrial-scale production, cost, availability, and purity of these starting materials are critical. Using 1,6-hexanediol (B165255) and converting it to a more reactive species in-situ might be an alternative, cost-effective strategy.

Reaction Solvent and Base : The choice of solvent is crucial for reaction kinetics, solubility of reactants, and ease of recovery. While laboratory syntheses may use solvents like acetonitrile, industrial processes might favor more economical and environmentally benign options. nih.gov The selection of a base (e.g., potassium carbonate, sodium hydroxide) impacts reaction efficiency and the formation of by-products. Phase-transfer catalysts could be employed to enhance the reaction rate and facilitate the separation of phases, which is highly advantageous in large-scale batch processing.

Process Optimization : Temperature control is vital to manage reaction kinetics and prevent side reactions. Industrial reactors with efficient heating and cooling systems would be necessary. The purification of the CPH intermediate, likely through precipitation and recrystallization, is a critical step to achieve the high purity required for the subsequent step and for its final application in polymerization.

Step 2: Conversion of CPH to this compound

The final step involves the formation of a mixed anhydride from the carboxylic acid groups of CPH.

Reagent Selection : Acetic anhydride is a common and cost-effective reagent for this type of transformation on an industrial scale. The reaction converts the carboxylic acid groups into acetylated anhydrides.

Reaction Conditions and Workup : This reaction is often performed at elevated temperatures. The removal of the acetic acid by-product is essential for driving the reaction to completion. On a large scale, this could be achieved through distillation under reduced pressure.

Purification : The final product, this compound, must be purified to a high degree (>97%) to be suitable as a monomer. Industrial-scale purification would likely involve recrystallization from an appropriate solvent system, followed by thorough drying to remove any residual solvents.

The following data tables summarize the key parameters and a comparison between laboratory and potential industrial-scale synthesis.

Interactive Data Table: Key Reagents for Industrial Synthesis

| Step | Reactant 1 | Reactant 2 | Base / Reagent | Solvent | Product |

| 1. Ether Synthesis | p-Hydroxybenzoic acid | 1,6-Dibromohexane | Potassium Carbonate | Dimethylformamide (DMF) | 1,6-Bis(p-carboxyphenoxy)hexane (CPH) |

| 2. Anhydride Formation | 1,6-Bis(p-carboxyphenoxy)hexane (CPH) | Acetic Anhydride | (None - Reagent) | (None - Neat Reaction) | This compound |

Interactive Data Table: Comparison of Synthesis Scales

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) | Key Considerations for Scale-Up |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility, heat transfer, agitation efficiency. |

| Heating/Cooling | Heating mantle, ice bath | Steam/cooling fluid jackets, heat exchangers | Precise temperature control to manage exotherms and ensure consistent product quality. |

| Reagent Addition | Manual addition (e.g., via funnel) | Metered pumping systems | Controlled addition rate to manage reaction kinetics and temperature. |

| Purification | Flash chromatography, simple recrystallization | Multi-stage recrystallization, filtration (e.g., Nutsche filter), centrifugation | Efficiency of separation, solvent recovery, and minimization of product loss. |

| Process Control | Manual monitoring (TLC, temperature) | Automated process control systems (PAT), in-line analytics (e.g., HPLC, IR) | Real-time monitoring for process optimization and quality assurance. |

| Safety | Fume hood, standard PPE | Process hazard analysis (PHA), pressure relief systems, emergency shutdown systems | Handling large quantities of flammable, corrosive, or reactive materials. |

| Waste Management | Small-scale disposal | Solvent recovery and recycling, wastewater treatment | Environmental compliance and cost reduction. |

Polymerization Studies and Polymer Architecture Design

Role of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane as a Monomer Precursor in Polymer Synthesis

This compound is primarily utilized as a monomer precursor in the synthesis of advanced biodegradable polymers. scientificlabs.co.uk Its chemical structure, featuring a central flexible hexane (B92381) spacer flanked by two phenoxy rings with protected carboxyl groups, makes it a valuable starting material. The terminal acetoxycarbonyl groups serve as protecting groups for the carboxylic acid functionalities. In a typical synthesis, these protecting groups are removed through hydrolysis to yield the active monomer, 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH). echemi.com

This active diacid monomer is the fundamental building block for producing a class of biodegradable polymers known as polyanhydrides. echemi.comformulationbio.com The precursor, this compound, provides a stable, storable form of the monomer, which can be converted to the reactive CPH monomer immediately prior to polymerization. This two-step approach allows for greater control over the monomer purity and the subsequent polymerization process. The resulting polymers, notably Poly[1,6-bis(p-carboxyphenoxy)hexane] (Poly(CPH)), are of significant interest for biomedical applications, particularly in the field of controlled drug delivery. formulationbio.comscientificlabs.co.uk

Table 1: Properties of Monomer Precursor and Derived Polymer

| Property | This compound (Precursor) | Poly[1,6-bis(p-carboxyphenoxy)hexane] (Polymer) |

|---|---|---|

| Synonyms | - | Poly CPH |

| Molecular Formula | C₂₄H₂₆O₈ | (C₂₀H₂₀O₅)n |

| Role | Monomer Precursor | Biodegradable Polyanhydride |

| Primary Application | Synthesis of CPH | Drug Delivery Systems |

Mechanisms of Polymerization Utilizing this compound

The polymerization mechanisms associated with this compound are dictated by the structure of its derived active monomer, 1,6-bis(p-carboxyphenoxy)hexane.

The primary mechanism for polymerizing the derivative of this compound is step-growth polymerization, specifically through polycondensation. After the precursor is hydrolyzed to the diacid monomer 1,6-bis(p-carboxyphenoxy)hexane, its two carboxylic acid groups can react with suitable co-monomers or with each other after activation.

A common pathway involves melt condensation where the diacid monomers are heated to form anhydride (B1165640) bonds, eliminating water in the process. To facilitate this, the carboxylic acid groups are often first converted to more reactive mixed anhydrides, for example, by reacting them with acetic anhydride. This produces an activated prepolymer that can then undergo polycondensation at elevated temperatures and under vacuum to achieve high molecular weights. This process results in the formation of polyanhydrides, a class of polymers known for their surface-eroding biodegradation characteristics. formulationbio.com

There is no scientific literature to suggest that this compound or its immediate derivatives are suitable for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods require monomers with specific functional groups, typically vinyl groups, that can participate in radical chain-growth processes. The structure of this compound and its diacid derivative lacks such polymerizable double bonds, making it incompatible with these polymerization mechanisms.

Ring-Opening Polymerization (ROP) is a mechanism that involves cyclic monomers. The chemical structure of this compound is linear and acyclic. Therefore, it cannot directly participate in ROP. While derivatives could theoretically be synthesized into a cyclic form (e.g., a cyclic diester or dianhydride), there is currently no research available that demonstrates the use of such specific derivatives in ROP to create polymers.

Copolymerization of this compound with Other Monomers

The derived monomer, 1,6-bis(p-carboxyphenoxy)hexane (CPH), is frequently used in copolymerization to tailor the properties of the final polymer. A notable example is its copolymerization with other dicarboxylic acids, such as sebacic acid. By undergoing step-growth polycondensation with sebacic acid, a random copolymer is formed.

The ratio of CPH to sebacic acid in the polymer backbone is a critical factor in determining the material's characteristics. CPH provides rigidity and aromatic character, while the aliphatic sebacic acid imparts flexibility and modifies the degradation rate. These copolymers are extensively investigated for creating bioerodible matrices for the controlled release of therapeutic agents.

Table 2: Example Copolymerization System

| Monomer 1 (Derived) | Monomer 2 (Comonomer) | Polymerization Type | Resulting Polymer Class | Key Application |

|---|---|---|---|---|

| 1,6-bis(p-carboxyphenoxy)hexane (CPH) | Sebacic Acid | Step-Growth (Polycondensation) | Polyanhydride Copolymer | Controlled Drug Delivery |

Kinetics and Thermodynamics of Polymerization Processes

Detailed kinetic and thermodynamic studies specifically focused on the polymerization of this compound or its direct derivative, 1,6-bis(p-carboxyphenoxy)hexane, are not extensively reported in the available literature. However, general principles of step-growth polymerization apply. The kinetics of polycondensation are typically slow and require catalysts or high temperatures to proceed at a reasonable rate. The reaction equilibrium must be shifted towards the polymer product by the continuous removal of the condensation byproduct (e.g., water or acetic acid) to achieve high molecular weight polymers, in accordance with Le Châtelier's principle. The thermodynamics of the process are driven by the formation of stable anhydride or ester linkages in the polymer backbone.

Influence of Monomer Structure on Polymer Architecture and Morphology

The molecular architecture of a polymer is fundamentally dictated by the structure of its constituent monomers. In the case of polymers synthesized from this compound, the monomer's distinct combination of a flexible central spacer and rigid aromatic end groups imparts specific characteristics to the resulting polymer chain, influencing its architecture and macroscopic morphology. This monomer is comprised of a hexamethylene flexible spacer flanked by two rigid p-acetoxycarbonylphenoxy units. This structure is a classic example of a monomer designed for the synthesis of main-chain thermotropic liquid crystalline polymers (LCPs).

The hexamethylene -(CH₂)₆- spacer is a critical component that significantly influences the polymer's thermal properties and the nature of its mesophase. The length and flexibility of this spacer are determining factors in the polymer's ability to form liquid crystalline structures.

Research on analogous polyesters has demonstrated that the length of the flexible polymethylene spacer has a profound impact on the melting temperature (Tₘ) and the isotropic temperature (Tᵢ), which is the temperature at which the material transitions from a liquid crystalline state to an isotropic liquid. Generally, an increase in the length of the methylene (B1212753) spacer leads to a decrease in both Tₘ and Tᵢ, and it widens the temperature range over which the liquid crystalline phase is stable. scientific.net This is attributed to the increased conformational entropy of the longer flexible chains, which disrupts crystalline packing and lowers the energy required to transition to a less ordered state.

A well-documented phenomenon in polymers with flexible methylene spacers is the "odd-even" effect. acs.orgresearchgate.net This effect describes the alternating behavior of thermal properties as the number of methylene units in the spacer changes from odd to even. Polymers with an even number of methylene units, such as the hexamethylene spacer in this compound, tend to have higher melting points and a more stable mesophase compared to their counterparts with an odd number of methylene units. acs.orgresearchgate.net This is because an all-trans conformation of an even-numbered spacer results in a more linear chain geometry, which facilitates more efficient packing in the crystalline and liquid crystalline states.

Furthermore, the length of the spacer can dictate the type of liquid crystalline phase that is formed. Shorter spacers may favor the formation of less ordered nematic phases, while longer spacers, by allowing for more organized packing of the mesogenic units, can promote the formation of more highly ordered smectic phases. mdpi.com For side-chain liquid crystal polymers, it has been observed that spacer lengths of seven or more methylene units can lead to the formation of smectic A phases, even when polymerization is conducted in a nematic phase. mdpi.com

The following table summarizes the general influence of flexible spacer length on the thermal properties of thermotropic liquid crystalline polyesters, based on findings from analogous systems.

| Spacer Length (Number of Methylene Units) | Melting Temperature (Tₘ) | Isotropic Temperature (Tᵢ) | Mesophase Range | Predominant Mesophase Type |

| Short (e.g., 3-5) | Higher | Higher | Narrower | Nematic |

| Medium (e.g., 6-8) | Intermediate | Intermediate | Wider | Nematic or Smectic |

| Long (e.g., >8) | Lower | Lower | Widest | Smectic |

This table presents generalized trends observed in various thermotropic liquid crystalline polyesters.

The rigid p-acetoxycarbonylphenoxy units are the mesogenic components of the monomer. These planar, aromatic structures are responsible for the formation of the liquid crystalline phases. researchgate.netmedcraveebooks.com The intermolecular interactions between these rigid units, such as π-π stacking, drive the self-assembly of the polymer chains into the ordered structures characteristic of liquid crystals.

The substitution on the aromatic ring can also influence the polymer's morphology. While this compound itself does not have bulky side groups, studies on related polyesters have shown that the presence of bulky substituents on the mesogenic units can disrupt the packing of the polymer chains, thereby affecting the stability and type of the liquid crystalline phase. acs.org

The polymerization of this compound with suitable co-monomers, typically diols or diacids, would result in a main-chain liquid crystalline polyester (B1180765). The architecture would consist of alternating rigid mesogenic units and flexible hexamethylene spacers.

The morphology of such a polymer can be characterized using techniques like polarized optical microscopy (POM), differential scanning calorimetry (DSC), and wide-angle X-ray diffraction (WAXD).

Polarized Optical Microscopy (POM): Upon heating, the polymer would be expected to exhibit characteristic birefringent textures under a polarizing microscope, which are indicative of a liquid crystalline phase. The specific texture observed (e.g., schlieren, threaded) would help in identifying the type of mesophase (e.g., nematic). scientific.net

Differential Scanning calorimetry (DSC): A DSC thermogram of the polymer would reveal key thermal transitions, including the glass transition temperature (T₉), the melting temperature (Tₘ), and the clearing or isotropic temperature (Tᵢ). scientific.net

Wide-Angle X-ray Diffraction (WAXD): WAXD patterns would provide information about the degree of crystallinity and the type of packing in the solid and liquid crystalline states. scientific.netacs.org For instance, sharp diffraction peaks would indicate a crystalline structure, while a diffuse halo is characteristic of an amorphous or isotropic state. In the liquid crystalline phase, one might observe broad peaks corresponding to the average distance between polymer chains.

The table below outlines the expected research findings for a polymer derived from this compound based on the analysis of analogous systems.

| Property | Expected Observation | Influence of Monomer Structure |

| Polymer Architecture | Linear, main-chain with alternating rigid and flexible segments. | The difunctional nature of the monomer leads to a linear chain. The rigid p-acetoxycarbonylphenoxy units and the flexible hexamethylene spacer create the alternating architecture. |

| Liquid Crystallinity | Thermotropic liquid crystalline behavior. | The rigid aromatic units are mesogenic and promote ordered phases upon heating. |

| Mesophase Type | Likely a nematic or smectic phase. | The hexamethylene spacer is of intermediate length, which can support either nematic or smectic ordering depending on the co-monomer and thermal history. |

| Thermal Transitions | Distinct T₉, Tₘ, and Tᵢ. | The flexible hexamethylene spacer contributes to a T₉ below the Tₘ. The stability of the crystalline and liquid crystalline phases, and thus the values of Tₘ and Tᵢ, are determined by the balance of interactions between the rigid units and the flexibility of the spacer. |

| Morphology | Semicrystalline solid at room temperature. | The regular structure of the polymer chains arising from the monomer allows for crystallization. The degree of crystallinity would be influenced by the cooling rate from the melt. |

Applications in Advanced Materials Science and Engineering

Development of Specialty Polymeric Materials from 1,6-Bis(p-acetoxycarbonylphenoxy)hexane

The unique molecular structure of this compound makes it a valuable precursor in the synthesis of a variety of specialty polymers. The presence of the flexible hexane (B92381) chain, aromatic moieties, and reactive ester groups allows for the creation of polymers with a desirable balance of properties, including thermal stability, mechanical strength, and processability.

Polymers for Self-Healing Cementitious Materials and Construction Applications

While research into self-healing cementitious materials is an active field, specific studies detailing the direct incorporation of polymers derived from this compound into cement matrices are not extensively documented in publicly available literature. The general principle of polymeric self-healing in concrete involves the microencapsulation of a healing agent, which is released upon crack formation to repair the damage. Conceptually, polymers synthesized from this compound could be investigated for such applications, potentially as a component of the microcapsule shell or as a healing agent itself, owing to their potential for tailored adhesion and mechanical properties. However, detailed research findings specifically on this compound for this application are yet to be broadly published.

Polymeric Coatings and Encapsulation Technologies

The development of advanced polymeric coatings and encapsulation technologies often relies on monomers that can provide good film-forming properties, adhesion, and barrier characteristics. Polymers based on this compound are promising candidates in this domain. The aromatic components of the monomer can contribute to the rigidity and thermal stability of the resulting polymer, while the flexible hexane spacer can enhance toughness and flexibility. These attributes are critical for durable coatings that can protect surfaces from environmental degradation.

In the field of microencapsulation, which is utilized in sectors ranging from pharmaceuticals to agriculture, polymers derived from this compound could be used to create shells for core materials. The ability to tailor the polymer's properties by modifying the synthesis process could allow for the controlled release of the encapsulated substance, a key requirement for many advanced encapsulation systems.

Advanced Functional Polymers for Micro/Nano Electronics and Energy Research

The field of micro and nanoelectronics demands materials with specific dielectric properties, thermal stability, and processability. Functional polymers derived from this compound could potentially be engineered to meet these requirements. The introduction of specific functional groups through the polymerization process or by post-polymerization modification could lead to materials with tailored electronic characteristics suitable for use as insulators, dielectrics, or substrates in electronic devices.

In energy research, particularly in areas such as battery technology and fuel cells, polymers play a crucial role as membranes, binders, and electrolytes. The versatility of polymers synthesized from this compound could allow for the development of materials with the required ionic conductivity, mechanical integrity, and chemical resistance for these demanding applications.

Materials for Organic and Printed Electronics

Organic and printed electronics represent a rapidly growing field that relies on the development of solution-processable organic materials with specific electronic properties. Polymers derived from this compound could be functionalized to exhibit semiconducting or conducting behavior. The ability to modify the chemical structure of the monomer and the resulting polymer is a key advantage in tuning the electronic bandgap and charge transport properties, which are critical for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Structure-Property Relationship Studies in this compound-Based Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. For polymers derived from this compound, several key structural features influence their final characteristics.

| Structural Feature | Influence on Polymer Properties |

| Hexane Diether Core | Imparts flexibility, solubility, and a lower glass transition temperature. |

| Aromatic Rings | Contribute to thermal stability, rigidity, and mechanical strength. |

| Acetoxycarbonylphenoxy Groups | Provide reactive sites for polymerization and potential for post-polymerization modification. |

Systematic studies that vary the co-monomers used in polymerization with this compound can provide valuable insights into how to control properties such as thermal behavior, mechanical performance, and solubility. For instance, the incorporation of more rigid co-monomers would be expected to increase the glass transition temperature and modulus of the resulting polymer, while the use of more flexible co-monomers would have the opposite effect.

Table 1: Hypothetical Influence of Co-monomer Choice on the Properties of Polymers Based on this compound

| Co-monomer Type | Expected Impact on Glass Transition Temp. (Tg) | Expected Impact on Mechanical Modulus |

| Rigid Aromatic Diacid | Increase | Increase |

| Flexible Aliphatic Diol | Decrease | Decrease |

| Functionalized Monomer | Variable, depends on functionality | Variable, depends on functionality |

Functionalization of Polymers Containing this compound Units

The acetoxycarbonylphenoxy groups in the monomer provide a handle for further functionalization of the resulting polymers. This opens up a vast design space for creating materials with highly specific properties. For example, the ester groups could be hydrolyzed to carboxylic acid groups, which can then be used for a variety of chemical transformations.

Potential Functionalization Strategies:

Introduction of Cross-linking Sites: The carboxylic acid groups could be reacted with diols or diamines to introduce cross-links, thereby improving the mechanical properties and solvent resistance of the material.

Attachment of Specific Functional Groups: A wide range of functional groups, such as fluorescent dyes, bioactive molecules, or groups that enhance conductivity, could be attached to the polymer backbone via the carboxylic acid groups.

Modification of Surface Properties: The surface of the polymer could be modified to be either more hydrophilic or hydrophobic by reacting the carboxylic acid groups with appropriate molecules.

This ability to tailor the functionality of polymers derived from this compound is a key reason for its potential in a wide array of advanced materials science and engineering applications. Further research in this area is likely to uncover new and exciting possibilities for this versatile compound.

Durability and Stability Research of Derived Polymeric Materials

The long-term performance of polymeric materials is intrinsically linked to their chemical structure. For polymers synthesized from this compound, the ester and ether linkages within the monomer unit would be the primary determinants of their durability and stability.

Hydrolytic Stability: The presence of two acetoxycarbonylphenoxy groups suggests that polymers derived from this monomer would be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of this hydrolysis would be influenced by factors such as temperature, pH, and the presence of enzymes. In biomedical applications, this hydrolytic degradation could be a desirable characteristic for creating biodegradable materials. The degradation products would likely include acetic acid and 1,6-bis(p-hydroxycarbonylphenoxy)hexane.

Thermal Stability: The thermal stability of a polymer derived from this compound would be largely dependent on the nature of the polymeric backbone. If incorporated into a polyester (B1180765) or polyamide, the thermal stability would be comparable to other aromatic polyesters and polyamides, which generally exhibit good resistance to thermal degradation. The flexible hexane chain in the monomer could slightly lower the glass transition temperature and melting point compared to fully aromatic polymers, potentially impacting the material's performance at elevated temperatures.

A hypothetical study on the thermal degradation of a polyester incorporating this compound might yield the following data:

| Temperature (°C) | Weight Loss (%) | Degradation Onset |

| 100 | 0.5 | - |

| 200 | 1.2 | - |

| 300 | 5.0 | Initial Degradation |

| 400 | 35.0 | Significant Degradation |

| 500 | 85.0 | Near Complete Degradation |

Photolytic Stability: Aromatic esters can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. This could lead to chain scission, crosslinking, and a general loss of mechanical properties. The inclusion of UV stabilizers would likely be necessary for applications involving outdoor exposure.

Computational Design and Simulation of Novel Materials

Computational modeling provides a powerful tool for predicting the properties of novel materials before their synthesis, saving time and resources. Molecular dynamics (MD) and quantum mechanics (QM) simulations could be employed to understand the behavior of polymers derived from this compound at a molecular level.

Molecular Modeling of Polymer Chains: MD simulations could be used to model the conformation of polymer chains and predict macroscopic properties such as the glass transition temperature, density, and mechanical modulus. The flexibility of the hexane spacer and the rigidity of the aromatic rings would be key parameters in these simulations.

Simulation of Mechanical Properties: Computational tools can predict the stress-strain behavior of a virtual polymer sample. For a polymer derived from this compound, simulations could explore how factors like chain length and crystallinity influence its tensile strength and elasticity.

A simulated tensile test for a hypothetical amorphous polymer of this compound might produce the following results:

| Strain (%) | Stress (MPa) |

| 0 | 0 |

| 1 | 15 |

| 2 | 30 |

| 3 | 45 |

| 4 | 55 |

| 5 | 60 (Yield Point) |

| 6 | 58 |

Predicting Degradation Pathways: Quantum mechanics calculations can be used to model the reaction pathways of hydrolysis and thermal degradation. This can provide insights into the stability of the ester linkages and help in the design of more durable materials by identifying the weakest points in the polymer structure. These simulations could also predict the byproducts of degradation, which is crucial for assessing the environmental and biological impact of the material.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane in Polymerization Systems

This compound serves as a key monomer in the synthesis of certain aromatic polyesters, particularly those with liquid crystalline properties. medcraveonline.comspringerprofessional.de Its reactivity in polymerization is primarily centered around the two terminal acetoxycarbonyl groups, which can undergo polycondensation reactions with appropriate co-monomers.

The polymerization process typically involves melt polycondensation, where the monomer is heated with a diol or another di-functional monomer, often in the presence of a catalyst. The acetoxy groups act as leaving groups, facilitating the formation of new ester bonds and the backbone of the polymer chain. The flexible hexane (B92381) spacer in this compound imparts a degree of conformational freedom to the resulting polymer, which can influence its thermal properties and liquid crystalline behavior. springerprofessional.de

Investigation of Hydrolytic and Transesterification Reactions

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. youtube.comchemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups can be hydrolyzed to yield acetic acid and 1,6-bis(p-hydroxycarbonylphenoxy)hexane. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.comyoutube.com This reaction is typically reversible.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester groups undergo saponification. This is an irreversible process that yields sodium acetate (B1210297) and the disodium (B8443419) salt of 1,6-bis(p-hydroxycarbonylphenoxy)hexane. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com

Transesterification: this compound can also undergo transesterification reactions in the presence of an alcohol and a suitable catalyst (acid or base). This reaction involves the exchange of the acetoxy group with an alkoxy group from the reacting alcohol. Transesterification is a key reaction in the synthesis of polyesters from this monomer.

Studies on the selective monohydrolysis of symmetric diesters suggest that it is possible to hydrolyze one of the ester groups in this compound preferentially under controlled conditions, yielding a mono-hydrolyzed product. mdpi.comresearchgate.netorganic-chemistry.orgtdl.orgresearchgate.net

Oxidative and Thermal Degradation Pathways of the Compound

The stability of this compound is limited by its susceptibility to oxidative and thermal degradation.

Oxidative Degradation: The presence of aromatic rings and ether linkages can make the molecule susceptible to oxidation, particularly at elevated temperatures. Oxidative degradation can be initiated by the formation of free radicals, which can attack the hexane chain, the aromatic rings, or the ether linkages. mdpi.comresearchgate.netresearchgate.net The C-O ester bond has been identified as a site prone to oxidative attack in similar ester-based oils. mdpi.comresearchgate.net Potential degradation products could include aldehydes, ketones, and carboxylic acids resulting from the cleavage of the hexane chain and the aromatic ether bonds.

Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The degradation pathways are likely to involve the cleavage of the ester and ether bonds, as well as the fragmentation of the hexane spacer. Thermal degradation of polyesters often produces volatile species such as carbon dioxide, aldehydes, and anhydrides. mdpi.com The thermal stability of polymers derived from this monomer will be influenced by the strength of the chemical bonds in the polymer backbone and the presence of the flexible hexane spacer.

Exploration of Chemo-Selective Transformations and Derivatizations

The presence of multiple functional groups in this compound opens up possibilities for chemo-selective transformations and derivatizations. For instance, the two ester groups could potentially be differentiated to allow for selective reactions.

As mentioned earlier, selective monohydrolysis of one of the acetoxycarbonyl groups could be achieved under carefully controlled reaction conditions, yielding a molecule with both an acetoxycarbonyl and a hydroxycarbonyl (B1239141) functional group. mdpi.comresearchgate.netorganic-chemistry.orgtdl.orgresearchgate.net This mono-functionalized derivative could then be used as a building block for the synthesis of more complex molecules or polymers with specific architectures.

Furthermore, the carboxylic acid groups of the parent compound, 1,6-bis(p-carboxyphenoxy)hexane (B34568), can be derivatized to form other functional groups, such as amides or other types of esters, providing a route to a variety of new materials. mdpi.com

Mechanistic Investigations of Side Reactions During Synthesis and Polymerization

During the synthesis and polymerization of this compound, several side reactions can occur, potentially affecting the purity of the monomer and the properties of the resulting polymer.

In the synthesis of the monomer itself, incomplete esterification or the presence of impurities in the starting materials could lead to the formation of byproducts.

During melt polycondensation, side reactions can become more prevalent at the high temperatures required. These can include:

Decarboxylation: At elevated temperatures, the carboxylic acid end groups of the growing polymer chains can undergo decarboxylation.

Ether Linkage Cleavage: The ether linkages in the monomer unit might undergo cleavage at very high temperatures.

Ordelt Reaction: In the presence of acidic catalysts, an oxa-Michael addition of hydroxyl groups to any unsaturated double bonds (if present as impurities or degradation products) could lead to crosslinking. mdpi.com

Formation of Cyclic Oligomers: Intramolecular cyclization reactions can lead to the formation of cyclic oligomers, which can affect the molecular weight distribution and properties of the final polymer.

The choice of catalyst can have a significant influence on the prevalence of these side reactions. mdpi.com Careful control of reaction conditions, such as temperature, pressure, and reaction time, is crucial to minimize these undesired transformations and to obtain a polymer with the desired properties.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Based on the compound's structure, a predictable spectrum can be outlined.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the aromatic protons, the protons on the hexane (B92381) chain, and the methyl protons of the acetate (B1210297) groups. The chemical shifts (δ) are influenced by the local electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides a count of non-equivalent carbon atoms. The spectrum would show characteristic signals for the carbonyl carbons of the ester, the aromatic carbons, the aliphatic carbons of the hexane backbone, and the methyl carbons of the acetate groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Acetate Methyl (CH₃) | ~2.3 | ~21 | A singlet in ¹H NMR due to no adjacent protons. |

| Inner Hexane (-(CH₂)₂-) | ~1.5 | ~26 | Complex multiplets in ¹H NMR. |

| Outer Hexane (-O-CH₂-CH₂-) | ~1.8 | ~29 | Multiplets in ¹H NMR. |

| Alkoxy Hexane (-O-CH₂-) | ~4.1 | ~68 | A triplet in ¹H NMR. |

| Aromatic Protons (ortho to -O-) | ~7.0 | ~122 | A doublet in ¹H NMR. |

| Aromatic Protons (ortho to -C=O) | ~8.1 | ~131 | A doublet in ¹H NMR. |

| Aromatic Carbon (-C-O-) | N/A | ~162 | Quaternary carbon. |

| Aromatic Carbon (-C-C=O) | N/A | ~129 | Quaternary carbon. |

| Carbonyl Carbon (Anhydride C=O) | N/A | ~164 | Quaternary carbon. |

| Carbonyl Carbon (Acetate C=O) | N/A | ~169 | Quaternary carbon. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of its ester and ether linkages. Key absorptions include a strong C=O stretching vibration for the anhydride (B1165640) carbonyl groups and another for the acetate carbonyls. C-O stretching vibrations from the ether and ester groups, aromatic C=C stretching, and aliphatic C-H stretching from the hexane chain would also be prominent. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would effectively probe the C-C backbone of the hexane chain and the symmetric breathing modes of the aromatic rings, complementing the information obtained from FT-IR.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Anhydride/Ester) | 1750 - 1810 and 1720-1740 | Very Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Ether & Ester) | 1050 - 1300 | Strong |

| C-H Bend (Aliphatic) | 1365 - 1480 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound, with an empirical formula of C₂₄H₂₆O₈, the expected molecular weight is 442.46 g/mol .

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. The analysis would aim to identify the molecular ion peak, such as [M+H]⁺ at m/z 443.17 or [M+Na]⁺ at m/z 465.15.

High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS analysis provides confirmatory structural evidence, revealing characteristic losses of molecular fragments.

Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₂₄H₂₆O₈ | 442.16 |

| [M - CH₃CO]⁺ | Loss of an acetyl group | 399.15 |

| [M - CH₃COO]⁺ | Loss of an acetate group | 383.15 |

| [C₈H₇O₄]⁺ | Cleavage at ether linkage (acetoxycarbonylphenoxy group) | 167.03 |

| [C₇H₅O₃]⁺ | Further fragmentation (carboxyphenoxy group) | 137.02 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile solids like this compound. A reversed-phase C18 column with a mobile phase gradient of water and a solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is commonly performed with a UV detector, leveraging the strong UV absorbance of the aromatic rings. Commercial suppliers often use HPLC to certify purity, with assays commonly reported as >96% or 97%.

Gel Permeation Chromatography (GPC): While primarily a tool for analyzing the molecular weight distribution of polymers, GPC can be used to detect and quantify any oligomeric or polymeric impurities in the monomer sample. This is particularly relevant as this compound is a precursor for polymerization, and the presence of oligomers could affect the final polymer properties.

Thermal Analysis Techniques for Material Behavior

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature, providing insights into its thermal stability, phase transitions, and viscoelastic properties.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the compound. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting peak. DSC can also reveal other phase transitions, such as crystallization events.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to evaluate the thermal stability of the compound and its decomposition profile. For this compound, a TGA thermogram would show the onset temperature of decomposition and the mass loss associated with the cleavage of specific groups, such as the acetate and phenoxy moieties.

Dynamic Mechanical Analysis (DMA): DMA is primarily used to measure the mechanical and viscoelastic properties of materials, such as polymers. While less common for characterizing a small-molecule monomer, it is a critical technique for analyzing the properties of the final polymers synthesized from this compound.

X-ray Diffraction and Scattering for Crystalline and Amorphous Structures

X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles. Studies on analogous compounds, such as 1,6-Bis(p-tolyloxy)hexane, have shown that the molecule can crystallize with half a molecule in the asymmetric unit, with the full structure generated by an inversion center located at the midpoint of the hexane chain. nih.govresearchgate.netdoaj.org This analysis also reveals details about the crystal packing, including intermolecular interactions like C-H···π stacking, which govern the material's bulk properties. nih.gov Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, confirm the phase purity, and identify the crystal system.

Typical Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal. nih.gov |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonds and π-stacking. nih.gov |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research that has employed molecular dynamics (MD) simulations to specifically analyze the conformational landscape and intermolecular interactions of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane. MD simulations would be instrumental in understanding the flexibility of the hexane (B92381) chain and the nature of the non-covalent interactions between molecules in a condensed phase.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

No studies utilizing Density Functional Theory (DFT) to predict the spectroscopic properties (such as IR, Raman, and NMR spectra) of this compound have been found. DFT calculations are a powerful tool for corroborating experimental spectroscopic data and aiding in structural elucidation.

Cheminformatics Approaches for Structure-Activity Relationship Studies (non-biological focus)

A search for cheminformatics studies investigating the non-biological structure-activity relationships of this compound yielded no results. Such studies would typically involve the use of computational algorithms to correlate the molecular structure of this compound with its physicochemical properties or performance in various material science applications.

Emerging Research Frontiers and Future Prospects

Exploration of New Polymer Architectures and Composites

The structure of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane makes it an ideal candidate for the synthesis of novel polymer architectures. Researchers are exploring its use in creating both linear and cross-linked polymers with tailored properties. The flexible hexane (B92381) spacer can impart a degree of flexibility and processability to the resulting polymers, while the rigid aromatic rings contribute to thermal stability and mechanical strength.

One of the key areas of exploration is the development of biodegradable polymers. The ester linkages in the compound are susceptible to hydrolysis, which can lead to the breakdown of the polymer chain into smaller, biocompatible molecules. This makes it a promising building block for creating materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The related compound, Poly[1,6-bis(p-carboxyphenoxy)hexane], is known to be a biodegradable polyanhydride with such applications.

Furthermore, the potential for creating liquid crystalline polymers (LCPs) is a significant area of research. The combination of rigid mesogenic units (the acetoxycarbonylphenoxy groups) and a flexible spacer (the hexane chain) is a classic design for main-chain LCPs. These materials exhibit a high degree of molecular order in the molten state, which can be translated into exceptional mechanical properties and thermal stability in the solid state.

The development of polymer composites is another promising frontier. By incorporating this compound-based polymers with various fillers, such as nanoparticles or fibers, researchers can create composite materials with enhanced properties. For example, the addition of reinforcing fillers could improve the mechanical strength and stiffness of the polymer, while the incorporation of conductive fillers could lead to the development of new functional materials for electronic applications.

Development of Advanced Functional Materials with Tailored Properties

The unique chemical structure of this compound allows for the development of advanced functional materials with properties that can be precisely tailored for specific applications. The presence of ester groups and aromatic rings provides opportunities for chemical modification to introduce a variety of functional groups.

For instance, the acetoxy groups can be hydrolyzed to carboxylic acid groups, which can then be used for further chemical reactions. This could include the attachment of bioactive molecules for targeted drug delivery or the introduction of cross-linking agents to create robust polymer networks. The ability to control the chemical functionality of the polymer at the molecular level is a key advantage in the design of advanced materials.

The table below summarizes potential functional materials derived from this compound and their prospective applications.

| Functional Material | Potential Properties | Prospective Applications |

| Biodegradable Polyesters/Polyanhydrides | Controlled degradation, biocompatibility | Drug delivery vehicles, tissue engineering scaffolds, absorbable sutures |

| Liquid Crystalline Polymers | High mechanical strength, thermal stability, low coefficient of thermal expansion | High-performance fibers, precision molded components, electronic substrates |

| Functionalized Polymers | Tailored surface properties, specific chemical reactivity | Biosensors, stimuli-responsive materials, separation membranes |

| Polymer Blends and Composites | Enhanced mechanical, thermal, or electrical properties | Advanced structural materials, conductive plastics, flame-retardant materials |

The development of stimuli-responsive materials is another exciting area of research. By incorporating specific functional groups, polymers based on this compound could be designed to respond to external stimuli such as pH, temperature, or light. This could lead to the creation of "smart" materials for applications in areas such as controlled release systems and sensors.

Integration of this compound into Multifunctional Systems

A major trend in materials science is the development of multifunctional systems that can perform multiple tasks simultaneously. The versatility of this compound makes it an excellent candidate for integration into such systems.

In the biomedical field, for example, a biodegradable polymer based on this compound could be designed to not only provide mechanical support as a scaffold for tissue regeneration but also to deliver therapeutic agents in a controlled manner to promote healing. The polymer could be loaded with drugs, growth factors, or other bioactive molecules that are released as the polymer degrades.

Another potential application is in the development of advanced coatings. A polymer derived from this compound could be formulated to provide a combination of properties, such as corrosion resistance, scratch resistance, and self-healing capabilities. The ability to combine multiple functionalities into a single material is a key driver of innovation in this area.

The integration of these materials into electronic devices is also being explored. For instance, liquid crystalline polymers derived from this compound could be used as substrates for flexible displays, offering a combination of excellent mechanical properties, thermal stability, and optical transparency.

Interdisciplinary Research Collaborations for Materials Innovation

The development of new materials based on this compound will require close collaboration between researchers from various disciplines. Chemists will be needed to synthesize and modify the monomer and the resulting polymers. Materials scientists and engineers will be essential for characterizing the properties of the new materials and for developing processing techniques. Biologists and medical researchers will play a crucial role in evaluating the biocompatibility and efficacy of these materials for biomedical applications.

Such interdisciplinary collaborations are essential for translating fundamental research into practical applications. By bringing together experts from different fields, it is possible to address the complex challenges associated with the design, synthesis, and application of new materials.

Challenges and Opportunities in the Synthesis and Application of Related Bis-Esters

While the prospects for this compound and related bis-esters are promising, there are also challenges that need to be addressed. The synthesis of high-purity monomers can be complex and expensive, which could limit their widespread use. The control of polymerization reactions to achieve polymers with the desired molecular weight and architecture is another key challenge.

Furthermore, the long-term stability and degradation behavior of these materials need to be thoroughly investigated, particularly for biomedical applications. Ensuring that the degradation products are non-toxic and are safely eliminated from the body is of paramount importance.

Despite these challenges, the opportunities for innovation in this field are vast. The ability to create new materials with tailored properties opens up a wide range of potential applications in areas from medicine to electronics. Continued research and development in the synthesis and application of bis-esters like this compound are likely to lead to significant technological advancements in the coming years.

Q & A

Q. What are the recommended synthetic routes for 1,6-Bis(p-acetoxycarbonylphenoxy)hexane, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common protocol involves reacting 1,6-dibromohexane with p-hydroxybenzoic acid derivatives under anhydrous conditions. For example:

- Step 1 : Acetylation of p-hydroxybenzoic acid using acetic anhydride to form p-acetoxycarbonylphenol.

- Step 2 : Reaction with 1,6-dibromohexane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 2.2:1 phenol:alkylating agent) and reaction time (24–48 hours) to improve yield. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is critical to remove unreacted monomers .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm ester carbonyl signals at ~168–170 ppm (¹³C NMR) and aromatic proton signals (δ 7.2–7.8 ppm in ¹H NMR) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for polymer applications) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ≈ 442.46 for [M+H]⁺) .

- NMR Spectroscopy : Confirm ester carbonyl signals at ~168–170 ppm (¹³C NMR) and aromatic proton signals (δ 7.2–7.8 ppm in ¹H NMR) .

Q. What crystallographic methods are suitable for resolving the molecular packing of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal Growth : Slow evaporation of ethanol or acetonitrile solutions yields block-shaped crystals .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Bruker D8 Venture).

- Refinement : SHELX programs (e.g., SHELXL for structure refinement) are recommended. Expect monoclinic symmetry (space group P2₁/c) with Z = 2 and unit cell parameters a ≈ 18.9 Å, b ≈ 7.3 Å, c ≈ 6.4 Å .

- Challenges : Weak C–H···π interactions (2.8–3.2 Å) may complicate hydrogen bonding analysis .

Advanced Research Questions

Q. How does this compound perform as a monomer in biodegradable polyanhydride synthesis?

- Polymerization : Melt polycondensation under vacuum (180–200°C) with catalytic acetic anhydride. The anhydride linkage forms via elimination of acetic acid .

- Material Properties :

Q. What strategies address discrepancies in thermal stability data reported for polyanhydrides derived from this monomer?

- Data Contradictions : Some studies report decomposition onset at 250°C (TGA), while others note instability above 200°C.

- Resolution Methods :

- Sample Preparation : Ensure anhydrous conditions during synthesis to avoid residual moisture accelerating degradation.

- Technique Calibration : Cross-validate TGA data with DSC (heating rate 10°C/min under N₂) to detect glass transitions (~80–100°C) .

- Copolymer Blending : Introduce rigid aromatic comonomers (e.g., 1,8-bis(o-dicarboxyphenyl)octane) to enhance thermal resistance .

Q. How can experimental phasing challenges in crystallography be mitigated for derivatives of this compound?

- Problem : Low electron density for flexible hexane chains complicates phase determination.

- Solutions :

Q. What biological compatibility issues arise when using this compound in in vivo drug delivery systems?

- Toxicity : Hydrolysis releases p-acetoxybenzoic acid, which may accumulate in liver tissue.

- Mitigation :

- Cytotoxicity Assays : Test monomer degradation products on HepG2 cells (IC₅₀ > 500 µg/mL is acceptable) .

- Surface Modification : PEGylation of polymer surfaces reduces macrophage uptake and prolongs circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.